N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Description
N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a synthetic small molecule characterized by a pyrazolo[4,3-c]quinoline core substituted with fluorine at position 8, a 3-methylbenzyl group at position 5, and an acetamide-linked 3,4-dimethylphenyl moiety at position 2.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2/c1-17-5-4-6-20(11-17)14-32-15-24-27(23-13-21(29)8-10-25(23)32)31-33(28(24)35)16-26(34)30-22-9-7-18(2)19(3)12-22/h4-13,15H,14,16H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDPJTBHEIRQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)C)C5=C2C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide (CAS Number: 931929-19-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C28H25FN4O2 |
| Molecular Weight | 468.5 g/mol |
| LogP | 4.8903 |
| Polar Surface Area | 52.653 Ų |
Synthesis
The synthesis of this compound involves several steps typical for complex organic compounds. The starting materials include various substituted phenyl and quinoline derivatives. The final compound is typically obtained through acylation reactions followed by purification processes such as recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazoloquinolines have shown promising antibacterial and antifungal activities in vitro. Studies suggest that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this class of compounds has been evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Preliminary results demonstrate that certain derivatives possess substantial free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to function through the inhibition of specific enzymes involved in bacterial metabolism or by modulating signaling pathways associated with inflammation and oxidative stress .
Case Study 1: Antibacterial Screening
A study conducted on a series of pyrazoloquinoline derivatives demonstrated that compounds with similar structures to this compound exhibited MIC values lower than standard antibiotics like ampicillin. This suggests a potential application in treating resistant bacterial strains .
Case Study 2: Antioxidant Efficacy
In another investigation focusing on the antioxidant properties of related compounds, it was found that certain derivatives could effectively reduce oxidative stress markers in cellular models. The study emphasized the importance of structural modifications in enhancing antioxidant activity .
Scientific Research Applications
Introduction to N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
This compound is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure and functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The pyrazoloquinoline scaffold has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A study highlighted the effectiveness of related compounds in inducing apoptosis in various cancer cell lines, suggesting that this compound may also possess similar activity .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research has shown that derivatives of pyrazoloquinoline can inhibit bacterial growth by disrupting cellular processes. Investigations into the antibacterial efficacy of related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.
Central Nervous System (CNS) Effects
Given the presence of aromatic rings and nitrogen-containing heterocycles, this compound could interact with neurotransmitter systems. Similar compounds have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter receptors may be a pathway through which this compound exerts its effects .
Inhibition of Enzymatic Activity
Compounds with similar structures have been identified as inhibitors of various enzymes, including proteases and kinases. The potential for this compound to act as an enzyme inhibitor could be explored further in the context of drug discovery .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of pyrazoloquinoline derivatives, researchers synthesized several analogs and tested their effects on human cancer cell lines. One derivative exhibited IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity. The study concluded that modifications to the pyrazoloquinoline scaffold could enhance efficacy and selectivity .
Case Study 2: Antimicrobial Screening
Another research project focused on screening various pyrazoloquinoline derivatives for antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to significant antibacterial activity, supporting the hypothesis that this class of compounds could serve as lead structures for new antibiotics .
Comparison with Similar Compounds
Key Substituent Variations:
The 3,4-dimethylphenyl acetamide substituent introduces steric bulk, which could hinder binding to narrow active sites compared to the smaller 4-methylphenyl group in .
Physicochemical and Spectroscopic Properties
- NMR Profiling: highlights that substituent-induced chemical shift changes in regions corresponding to positions 29–36 and 39–44 (quinoline core) can identify structural modifications. For instance, the 3-methylbenzyl group in the target compound would alter proton environments in these regions compared to analogs with 4-methoxybenzyl () or benzyl () groups, detectable via δH variations .
- Mass Spectrometry : Molecular networking () would classify the target compound in a cluster distinct from pyrimidoindole derivatives () due to divergent fragmentation patterns. The fluorine atom at position 8 may yield unique MS/MS fragments, aiding dereplication .
Bioactivity and Target Engagement
- Bioactivity Clustering: demonstrates that structural similarity correlates with bioactivity profiles.
- Similarity Indexing: Using Tanimoto coefficients (), the target compound likely shares <70% similarity with pyrimidoindole derivatives () due to core structure differences. Higher similarity (>85%) is expected with ’s compound, driven by shared pyrazoloquinoline cores .
Computational Modeling Insights
- Tanimoto and Dice Metrics: notes that MACCS fingerprint-based Tanimoto scores would quantify structural divergence. For example, the target compound vs. ’s analog may score ~0.75 (high similarity), whereas vs. ’s pyrimidoindole, scores may drop to ~0.40 .
- Docking Studies : The 3-methylbenzyl group’s orientation could sterically clash with hydrophobic pockets in targets like HDACs compared to smaller substituents, reducing predicted binding affinity .
Q & A
Basic: What synthetic routes are reported for this compound, and how is its purity validated?
Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazoloquinoline core. For example, similar pyrazolo-fused heterocycles are synthesized via cyclocondensation of aminopyrazole derivatives with fluorinated quinoline precursors, followed by alkylation and acetylation steps . Key intermediates are purified using column chromatography, and final product purity (>95%) is validated via HPLC with UV detection at 254 nm. Quantitative analysis employs calibration curves against certified reference standards. Structural confirmation is achieved through /-NMR (e.g., confirming the acetamide carbonyl at ~168 ppm) and high-resolution mass spectrometry (HRMS) .
Basic: What spectroscopic and computational methods are used for structural elucidation?
Answer:
- Spectroscopy: -NMR identifies aromatic protons (δ 6.8–7.6 ppm) and methyl groups (δ 2.1–2.5 ppm). IR spectroscopy confirms the 3-oxo group (C=O stretch at ~1700 cm) and amide N–H stretch (~3300 cm) .
- Computational: Density Functional Theory (DFT) optimizes the molecular geometry, while electrostatic potential maps predict reactive sites. PubChem-generated SMILES strings (e.g.,
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=C(C=C4)F) are used for docking studies .
Advanced: How can reaction yields be optimized using Design of Experiments (DoE) or machine learning?
Answer:
- DoE: A central composite design optimizes variables like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr). Response surface methodology identifies interactions between factors, maximizing yield while minimizing byproducts .
- Machine Learning: Bayesian optimization algorithms prioritize reaction conditions (e.g., solvent polarity, reagent equivalents) based on prior experimental data, reducing the number of trials needed to achieve >90% yield .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Discrepancies (e.g., varying IC values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:
- Standardization: Use uniform buffer systems (e.g., 10 mM Tris-HCl, pH 7.4) and control for enzyme lot variability.
- Orthogonal Assays: Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
- Meta-Analysis: Apply hierarchical clustering to identify outlier datasets and adjust for confounding variables (e.g., DMSO solubility limits) .
Advanced: What computational strategies are used for target prediction and structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite docks the compound into kinase domains (e.g., EGFR, CDK2), using PyMOL for visualization. The pyrazoloquinoline core shows π-π stacking with phenylalanine residues, while the acetamide group forms hydrogen bonds with catalytic lysines .
- SAR Workflow: Synthesize analogs with modified substituents (e.g., replacing 3-methylphenyl with 4-fluorophenyl) and correlate changes with activity data. QSAR models (e.g., CoMFA) quantify contributions of steric/electronic features .
Basic: What are the hypothesized pharmacological targets based on structural analogs?
Answer:
Structural analogs (e.g., pyrazolo[4,3-d]pyrimidin-4-yl derivatives) inhibit kinases (e.g., JAK2, Aurora B) and GPCRs. The fluorinated quinoline moiety suggests potential intercalation with DNA, while the acetamide group may modulate enzyme active sites. Preliminary data from PubChem indicate similarity to kinase inhibitors in clinical trials .
Advanced: How to address solubility limitations for in vivo studies?
Answer:
- Formulation: Use co-solvents (e.g., PEG 400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen, which hydrolyze in vivo to release the active compound .
- Nanosuspensions: Reduce particle size to <200 nm via wet milling, improving bioavailability in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
